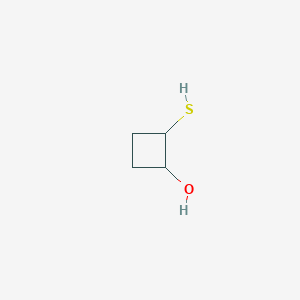

![molecular formula C20H20F3NO3S B2601852 4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid CAS No. 279691-64-4](/img/structure/B2601852.png)

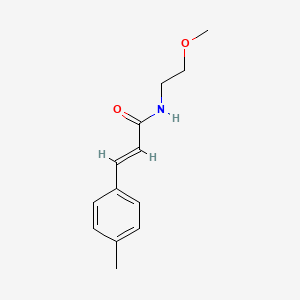

4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an organic molecule with several functional groups. It contains a tert-butylphenyl group, a trifluoromethyl group attached to a pyridine ring, and a sulfanylbutanoic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butylphenyl and pyridine groups are aromatic, while the sulfanylbutanoic acid group contains a sulfur atom, which could potentially participate in various types of bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The pyridine ring could potentially act as a base or a nucleophile, while the sulfanylbutanoic acid group could potentially undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the aromatic rings could influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Chemiluminescence in Sulfanyl-Substituted Bicyclic Dioxetanes

Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has revealed their potential in base-induced chemiluminescence. The singlet oxygenation of compounds bearing an acetoxy or methoxy group at the 2-position has produced sulfanyl-substituted dioxetanes. These compounds are stable enough to handle at room temperature and can undergo further oxidation to afford sulfinyl- and sulfonyl-substituted dioxetanes. Base-induced decomposition of these dioxetanes in DMSO has demonstrated their ability to emit light, with moderate yields, highlighting their potential in chemiluminescent applications (Watanabe et al., 2010).

OLED Applications with Iridium(III) Complexes

The synthesis of red iridium(III) complexes using sulfur-containing ancillary ligands, where 4-(4-(trifluoromethyl)phenyl)quinazoline was utilized as the main ligand, demonstrates the utility of such compounds in organic light-emitting diodes (OLEDs). These complexes exhibit phosphorescence quantum yields as high as 0.72, making them suitable for use as emitters in OLEDs. The addition of tert-butyl groups to the complex improved device properties significantly, achieving a maximum luminance of 26,184 cd m-2 and an external quantum efficiency of 21.50%, with CIE coordinates at (0.65, 0.34) (Su & Zheng, 2019).

Larvicidal and Antimicrobial Activities

A series of novel triazinone derivatives were synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. This showcases the compound's potential in contributing to the development of new agents for pest control and combating microbial infections (Kumara et al., 2015).

Catalytic Applications in Organic Synthesis

Research into the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has shown promising results. This study demonstrates the effectiveness of triethylammonium-based sulfonic acid functionalized ionic liquid as a catalyst, achieving a phenol conversion rate of 86% with 57.6% selectivity to 4-tert-butylphenol at a relatively low temperature of 70°C. The catalyst retained its activity over multiple cycles, indicating its potential for sustainable chemical processes (Elavarasan et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO3S/c1-19(2,3)13-6-4-12(5-7-13)15(25)10-16(18(26)27)28-17-9-8-14(11-24-17)20(21,22)23/h4-9,11,16H,10H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXPGJOMAFOWJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

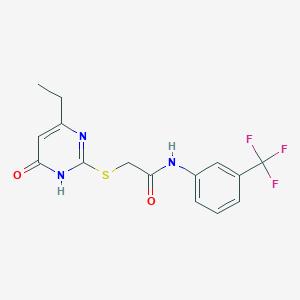

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2601772.png)

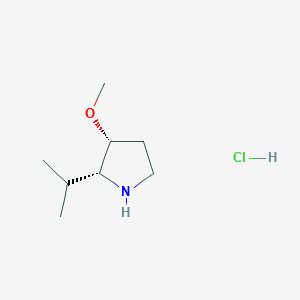

![2-[3,5-dimethyl-1-(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)pyrazol-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2601775.png)

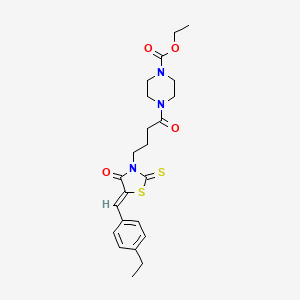

![(4,6-Dimethylpyrimidin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2601777.png)

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide](/img/structure/B2601779.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2601787.png)

![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)